

Application Notes and Protocols for GSK2263167 in In Vitro Cell Culture Studies

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Compound of Interest

Compound Name: GSK2263167

Cat. No.: B12384888

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These application notes provide a comprehensive overview and detailed protocols for the in vitro study of **GSK2263167**, a selective Sphingosine-1-Phosphate Receptor 1 (S1P1) agonist. The information provided is intended to guide researchers in designing and executing robust cell-based assays to investigate the pharmacological effects of this compound.

Introduction

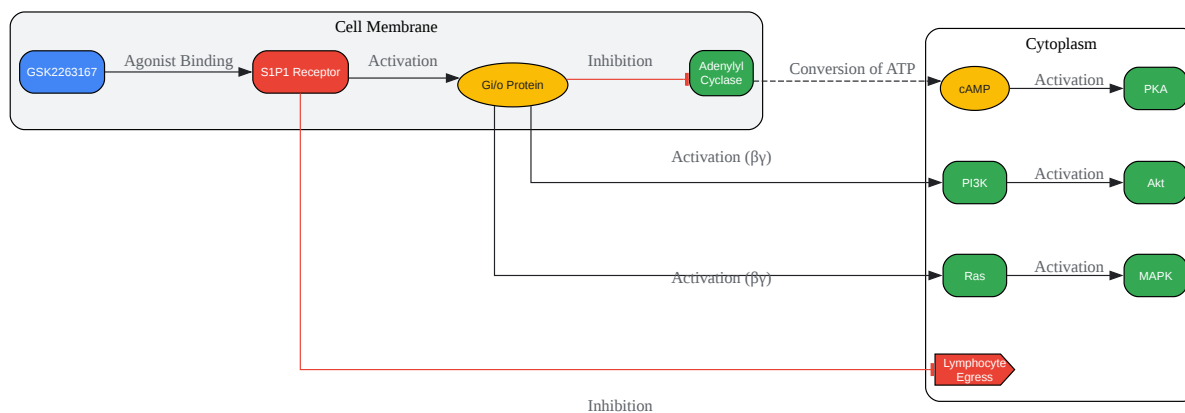
GSK2263167 is a potent and selective agonist of the S1P1 receptor, a G protein-coupled receptor (GPCR) that plays a critical role in lymphocyte trafficking and immune regulation. Activation of S1P1 by its endogenous ligand, sphingosine-1-phosphate (S1P), or synthetic agonists like **GSK2263167**, leads to the internalization of the receptor. This process prevents the egress of lymphocytes from secondary lymphoid organs, resulting in a reduction of circulating lymphocytes. This mechanism of action makes S1P1 agonists a promising therapeutic strategy for autoimmune diseases.

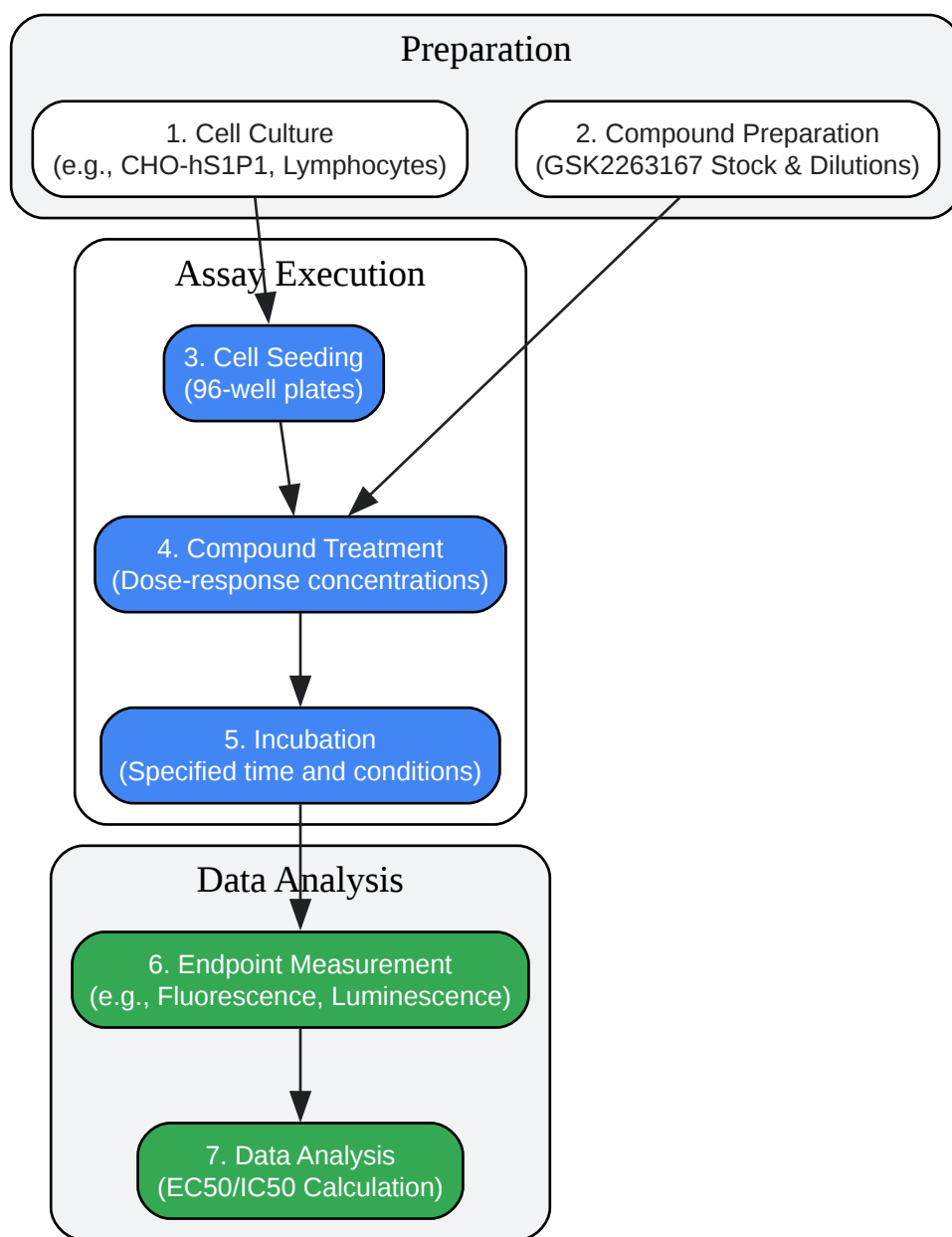
Mechanism of Action and Signaling Pathway

GSK2263167 selectively binds to and activates the S1P1 receptor, which is primarily coupled to the Gi/o family of G proteins. Upon activation, the G α i/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The G $\beta\gamma$ subunits can activate downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)-Akt pathway

and the Ras-MAPK pathway, which are involved in cell survival and proliferation. A key consequence of S1P1 agonism is the regulation of lymphocyte trafficking.

S1P1 Signaling Pathway





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